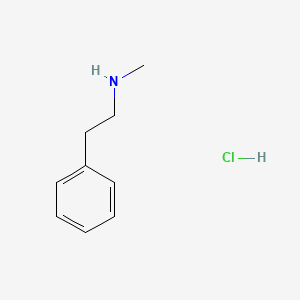

N-Methylphenethylamine hydrochloride

説明

Historical Context of Research on Phenethylamine (B48288) Derivatives

The scientific investigation of phenethylamine and its derivatives has a rich history, evolving from initial discoveries of naturally occurring psychoactive compounds to the synthesis and study of novel molecules. The 2-phenethylamine motif is prevalent in nature, found in simple open-chain structures as well as complex polycyclic arrangements. acs.orgnih.gov This structural backbone is shared by endogenous catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). acs.org

Early synthesis of phenethylamine itself was reported in the early 20th century. acs.org The mid-20th century saw the isolation of N-methylphenethylamine from the plant Acacia berlandieri. caymanchem.com A significant expansion in the study of phenethylamine derivatives occurred in the 1980s and 1990s through the work of biochemist and pharmacologist Alexander Shulgin, who synthesized and documented numerous new psychoactive compounds, including various "2C" and "D" series of phenethylamines. unodc.org Following this, Professor David Nichols and his research team at Purdue University further advanced the field by investigating potent synthetic analogues of mescaline, a naturally occurring phenethylamine. unodc.org This historical progression has laid the groundwork for understanding the structure-activity relationships within this diverse chemical class and has highlighted the importance of trace amines like N-methylphenethylamine in neurobiology.

N-Methylphenethylamine Hydrochloride as an Endogenous Trace Amine Neuromodulator

N-Methylphenethylamine is recognized as an endogenous trace amine neuromodulator in humans. wikipedia.orgsmolecule.com Trace amines are a group of structurally related amines that are present in much lower concentrations in the central nervous system than classical monoamine neurotransmitters like dopamine and serotonin (B10506), yet they possess high rates of metabolism and turnover. nih.govnih.govnih.gov Despite their low concentrations, they are believed to play significant roles in modulating synaptic activity. nih.gov

NMPEA is biosynthetically derived from the primary trace amine, phenethylamine (PEA). wikipedia.org In humans, the enzyme phenylethanolamine N-methyltransferase (PNMT) catalyzes the N-methylation of phenethylamine to produce N-methylphenethylamine. wikipedia.orgwikipedia.org This metabolic process is significant as it enhances the effects of its precursor, PEA. wikipedia.org The compound has been detected in human urine, indicating its natural presence and metabolism within the body. wikipedia.orgfoodb.ca

The neuromodulatory effects of NMPEA are primarily mediated through its action as a potent agonist at the human trace amine-associated receptor 1 (TAAR1). wikipedia.orgsmolecule.com TAAR1 is a G protein-coupled receptor that modulates catecholamine and serotonin neurotransmission. wikipedia.orgnih.gov Activation of TAAR1 by agonists like NMPEA can influence the activity of these classical neurotransmitter systems. bluelight.orgnih.gov Like its parent compound, NMPEA is rapidly metabolized, primarily by monoamine oxidase (MAO) enzymes. wikipedia.org It is a substrate for both MAO-A and MAO-B, though it is preferentially metabolized by MAO-B. wikipedia.orgclinpgx.org

Overview of Contemporary Academic Research Paradigms and Methodologies

Modern research into this compound employs a variety of sophisticated analytical and pharmacological techniques to elucidate its properties and biological functions.

Structural Elucidation and Analysis: To confirm the identity of synthesized N-Methylphenethylamine and distinguish it from its structural isomers, such as amphetamine or β-Methylphenethylamine, researchers utilize several analytical methods. wikipedia.org Nuclear magnetic resonance (NMR) spectroscopy is employed to determine the precise placement of the methyl group. Gas chromatography-mass spectrometry (GC-MS) is another critical tool, used to analyze fragmentation patterns that are unique to the N-methyl structure. biosynth.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also used for the detection and quantification of the compound and its metabolites in biological samples like urine. nih.govnih.gov

In Vitro Pharmacological Assays: To understand the interaction of N-Methylphenethylamine with its biological targets, researchers use in vitro functional assays. These often involve cells, such as HEK293T cells, that have been genetically modified to express specific receptors, like the human TAAR1. wikipedia.org By applying the compound to these cells and measuring the downstream signaling events, such as the production of cyclic AMP (cAMP), researchers can determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound as a receptor agonist. acs.orgwikipedia.org These assays have confirmed that N-Methylphenethylamine is a potent agonist at the TAAR1 receptor. wikipedia.org

Metabolic Studies: Investigating the metabolic fate of N-Methylphenethylamine is crucial for understanding its endogenous role. Studies using isolated enzymes or subcellular fractions, such as rat brain mitochondria, allow for the determination of kinetic parameters like the Michaelis constant (Kₘ) for its metabolism by MAO-A and MAO-B. wikipedia.org These studies have shown that NMPEA is a substrate for both enzymes, with a higher affinity for MAO-B. wikipedia.org

Detailed Research Findings

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄ClN | smolecule.com |

| Molecular Weight | 171.67 g/mol | smolecule.com |

| Appearance | Crystalline solid | smolecule.comcaymanchem.com |

| Melting Point | 162–164 °C | wikipedia.orgsmolecule.com |

| Solubility | Soluble in water and ethanol | smolecule.com |

Metabolic Profile of N-Methylphenethylamine

| Enzyme | Parameter | Value | Source |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Kₘ (from rat brain mitochondria) | 58.8 µM | wikipedia.org |

| Monoamine Oxidase B (MAO-B) | Kₘ (from rat brain mitochondria) | 4.13 µM | wikipedia.org |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

N-methyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBADEXUNPVVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

589-08-2 (Parent) | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40194013 | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4104-43-2 | |

| Record name | Benzeneethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4104-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004104432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF EL-29 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethylamine, N-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphenethylamine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5T46442PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Molecular Interactions of N Methylphenethylamine Hydrochloride

Ligand-Receptor Interactions

The interaction of N-Methylphenethylamine with various receptor systems is central to its pharmacological profile. It primarily acts on trace amine-associated receptors but also shows activity at other receptor types.

N-Methylphenethylamine functions as a potent agonist at the human trace amine-associated receptor 1 (hTAAR1). wikipedia.orgtargetmol.com This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating monoaminergic neurotransmission. wikipedia.orgnih.gov Upon activation by an agonist like NMPEA, hTAAR1 can couple to Gαs and Gαq proteins, which in turn initiate signaling cascades involving cyclic adenosine (B11128) monophosphate (cAMP) and inositol (B14025) trisphosphate (IP3). smolecule.com The agonistic activity of NMPEA at hTAAR1 is a key component of its mechanism of action, influencing dopamine (B1211576) and norepinephrine (B1679862) signaling. smolecule.com Its structural similarity to other endogenous TAAR1 agonists, such as β-phenethylamine and tyramine, underlies this interaction. smolecule.com

Table 1: Agonistic Activity of Phenethylamine (B48288) Analogues at hTAAR1 This interactive table summarizes the potency (EC₅₀) and efficacy (Eₘₐₓ) of various phenethylamine compounds at the human trace amine-associated receptor 1 (hTAAR1). Data is presented relative to the maximal effect of a reference agonist.

| Compound | EC₅₀ (µM) | Eₘₐₓ (%) |

| Higenamine | 0.98 | 93 |

| β-Methylphenethylamine | 2.1 | 77 |

| Phenethylamine | 8.8 | 97 |

| Tyramine | 9.5 | 77 |

| Methyltyramine | 23 | 83 |

| Isopropyloctopamine | 1.8 | 40 |

| Data sourced from a study on HEK293T cells stably transfected with the hTAAR1 receptor. nih.gov |

While hTAAR1 is its primary target, the broader receptor binding profile of N-Methylphenethylamine and related compounds reveals interactions with other receptor systems, particularly adrenergic and serotonin (B10506) receptors. wikipedia.orgnih.gov For instance, studies on various phenethylamine analogues show a range of activities at different adrenergic receptor subtypes (ADR). nih.gov Higenamine and isopropyloctopamine, for example, are strong agonists at ADRβ₁, while p-synephrine is a potent agonist for ADRα₁, ADRα₂, ADRβ₁, and TAAR1. nih.gov

In comparison, N,N-dimethylphenethylamine acts as a weak agonist for ADRα₁B and ADRα₁D. nih.gov Structure-activity relationship (SAR) studies on phenethylamine derivatives have also extensively characterized their binding to serotonin receptors, such as the 5-HT₂A receptor. nih.govdrugbank.com These studies show that phenethylamines generally possess a higher affinity for the 5-HT₂A receptor compared to tryptamines. nih.gov The specific substitutions on the phenethylamine structure significantly influence the binding affinity and functional activity at both 5-HT₂A and 5-HT₂C receptors. drugbank.comnih.gov

Table 2: Adrenergic Receptor Activity of Select Phenethylamine Analogues This interactive table shows the agonistic properties of several phenethylamine analogues at different human adrenergic receptor (ADR) subtypes.

| Compound | Receptor Subtype | EC₅₀ | Eₘₐₓ |

| Higenamine | ADRβ₁ | 34 nM | 105% |

| Higenamine | ADRβ₂ | 0.47 µM | 31% |

| Isopropyloctopamine | ADRβ₁ | 117 nM | 105% |

| p-Synephrine | ADRβ₁ | 28 µM | 64% |

| N,N-Dimethylphenethylamine | ADRα₁B | 5.7 µM | 37% |

| N,N-Dimethylphenethylamine | ADRα₁D | 8.4 µM | 7.9% |

| Data sourced from studies on cells overexpressing human adrenergic receptors. nih.gov |

Neurotransmitter System Modulation

The agonism of N-Methylphenethylamine at hTAAR1 directly translates into the modulation of key neurotransmitter systems by affecting the function of monoamine transporters and altering the dynamics of neurotransmitter release and reuptake.

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for terminating neurotransmission by reabsorbing their respective neurotransmitters from the synaptic cleft. nih.govnih.gov Activation of hTAAR1, which can be co-localized with DAT in some neurons, initiates cellular phosphorylation cascades that regulate the function of these monoamine transporters. researchgate.net Research on other TAAR1 agonists like methamphetamine has demonstrated that TAAR1 activation can lead to non-competitive effects on DAT, NET, and SERT. researchgate.net This suggests that N-Methylphenethylamine, as a potent hTAAR1 agonist, similarly influences the activity of these critical transporters, thereby modulating the levels of dopamine and norepinephrine in the synapse. smolecule.comwikipedia.org

The modulation of monoamine transporters by hTAAR1 activation directly impacts the dynamics of neurotransmitter release and reuptake. nih.gov Studies have shown that TAAR1 activation can enhance the inhibition of neurotransmitter uptake and promote efflux (release) through DAT, NET, and SERT. researchgate.net This process is dependent on protein kinase A (PKA) and protein kinase C (PKC). researchgate.net For example, the TAAR1-mediated effects of methamphetamine on both uptake and efflux at low monoamine concentrations are entirely dependent on these kinase pathways. researchgate.net Therefore, by activating hTAAR1, N-Methylphenethylamine is presumed to shift the equilibrium of monoamine transporters, leading to decreased reuptake and potentially increased non-vesicular release of neurotransmitters like dopamine and norepinephrine. nih.govresearchgate.net This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. nih.gov

Enzymatic Interactions and Biotransformation Kinetics

N-Methylphenethylamine is produced endogenously in humans from its parent compound, phenethylamine, through the action of the enzyme phenylethanolamine N-methyltransferase (PNMT). wikipedia.org The biotransformation and degradation of NMPEA are primarily handled by monoamine oxidase (MAO) enzymes. wikipedia.org

Like its precursor phenethylamine, NMPEA is rapidly metabolized, with a preference for MAO-B over MAO-A. wikipedia.org The primary urinary metabolite resulting from this process is β-phenylacetic acid, which is formed after MAO converts NMPEA to its corresponding aldehyde, which is then further metabolized by aldehyde dehydrogenase. wikipedia.org The affinity of NMPEA for these enzymes has been quantified, providing insight into its metabolic kinetics. wikipedia.org

Table 3: Kinetic Parameters of N-Methylphenethylamine with Monoamine Oxidase (MAO) This interactive table displays the Michaelis-Menten constant (Kₘ) for N-Methylphenethylamine with MAO-A and MAO-B from rat brain mitochondria, indicating the substrate concentration at which the enzyme reaction rate is at half-maximum.

| Enzyme | Kₘ (µM) |

| MAO-A | 58.8 |

| MAO-B | 4.13 |

| Data sourced from pharmacological studies on rat brain mitochondria. wikipedia.org |

Substrate Activity for Monoamine Oxidases (MAO-A, MAO-B)

N-Methylphenethylamine (NMPEA) is recognized as a substrate for both isoforms of monoamine oxidase: MAO-A and MAO-B. wikipedia.org These enzymes are crucial for the metabolism of various monoamine neurotransmitters and trace amines. nih.govnih.gov The enzymatic action of MAO on NMPEA results in its oxidative deamination, a key step in its metabolic pathway. wikipedia.org

Research indicates that while NMPEA is metabolized by both enzymes, it shows a preferential interaction with MAO-B. wikipedia.org This preference is similar to its parent compound, phenethylamine (PEA), which is also primarily metabolized by MAO-B. nih.govwikipedia.org The process of N-methylation, which distinguishes NMPEA from PEA, influences its affinity and interaction with the MAO enzymes. wikipedia.orgresearchgate.net Studies using rat brain mitochondria have confirmed the substrate activity of NMPEA for both MAO-A and MAO-B. wikipedia.org

Kinetic Parameters of Enzymatic Degradation (e.g., K_M values)

The efficiency of an enzyme in catalyzing the breakdown of a substrate is often described by the Michaelis-Menten constant (K_M). This value represents the substrate concentration at which the enzymatic reaction proceeds at half of its maximum velocity (Vmax). A lower K_M value signifies a higher affinity of the enzyme for the substrate.

For N-Methylphenethylamine, kinetic studies have been conducted to determine its K_M values with respect to both MAO-A and MAO-B. These studies, utilizing mitochondria isolated from rat brains, have provided specific data on the affinity of each enzyme isoform for NMPEA. wikipedia.org

The determined K_M value for the interaction of N-Methylphenethylamine with MAO-A is 58.8 μM. wikipedia.org In contrast, the K_M value for its interaction with MAO-B is significantly lower, at 4.13 μM. wikipedia.org This notable difference in K_M values quantitatively confirms the higher affinity of MAO-B for N-Methylphenethylamine as a substrate compared to MAO-A.

Below is an interactive data table summarizing the kinetic parameters of N-Methylphenethylamine with MAO-A and MAO-B.

| Enzyme Isoform | K_M Value (μM) | Source |

| Monoamine Oxidase A (MAO-A) | 58.8 | wikipedia.org |

| Monoamine Oxidase B (MAO-B) | 4.13 | wikipedia.org |

Metabolic Pathways and Biotransformation of N Methylphenethylamine Hydrochloride

Endogenous Biosynthesis Pathways

N-Methylphenethylamine is a naturally occurring trace amine neuromodulator found in humans and other mammals. wikiwand.comdbpedia.orgwikipedia.org Its production is not the result of external intake alone but is an integrated part of the body's metabolic network. The synthesis occurs through specific enzymatic reactions that modify precursor molecules. Detected in human urine in small amounts, its presence points to a consistent, albeit minimal, endogenous production rate. wikiwand.comdbpedia.orgfoodb.ca

The primary enzyme responsible for the synthesis of NMPEA is Phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgwikipedia.org This enzyme catalyzes the transfer of a methyl group from the co-factor S-adenosyl-l-methionine (SAM) to the primary amine of the precursor molecule, phenethylamine (B48288) (PEA). wikipedia.orgtaylorandfrancis.comnih.gov This N-methylation reaction converts PEA directly into NMPEA. wikipedia.org

PNMT is most notably known for its crucial role in the catecholamine pathway, where it converts norepinephrine (B1679862) into epinephrine (B1671497) (adrenaline) in the adrenal medulla and certain neurons. wikipedia.orgtaylorandfrancis.comnih.gov Its ability to also metabolize phenethylamine into N-methylphenethylamine demonstrates its broader substrate specificity and its role in the biosynthesis of N-methylated trace amines. wikipedia.org The reaction mechanism is an SN2 process where the methyl group transfer is the rate-limiting step. nih.govnih.gov

The biosynthesis of NMPEA is embedded within the larger network of trace amine and catecholamine synthesis. The ultimate precursor for this pathway is the essential amino acid L-phenylalanine.

The established biosynthetic sequence is as follows:

L-Phenylalanine to Phenethylamine (PEA): The enzyme aromatic L-amino acid decarboxylase (AADC) converts L-phenylalanine into phenethylamine. wikipedia.org

Phenethylamine (PEA) to N-Methylphenethylamine (NMPEA): As previously described, PNMT then catalyzes the N-methylation of PEA to form NMPEA. wikipedia.org

This pathway highlights a direct precursor-product relationship, positioning NMPEA as a downstream metabolite of phenethylamine and intrinsically linking it to the availability of L-phenylalanine.

Table 1: Endogenous Biosynthesis of N-Methylphenethylamine

| Precursor | Enzyme | Product | Pathway Context |

| L-Phenylalanine | Aromatic L-amino acid decarboxylase (AADC) | Phenethylamine (PEA) | Initial step in trace amine synthesis |

| Phenethylamine (PEA) | Phenylethanolamine N-methyltransferase (PNMT) | N-Methylphenethylamine (NMPEA) | N-methylation step |

Enzymatic Degradation and Inactivation Routes

Once formed, N-Methylphenethylamine is subject to rapid enzymatic breakdown, a characteristic it shares with its parent compound, phenethylamine. This swift metabolism prevents its accumulation and terminates its biological activity. The primary enzymes involved in this process are the monoamine oxidases. wikipedia.orgwikipedia.org

The principal route of degradation for NMPEA is oxidative deamination, catalyzed by Monoamine Oxidase (MAO). wikiwand.comwikipedia.org Both isoforms of this enzyme, MAO-A and MAO-B, can metabolize NMPEA. wikipedia.org Studies with rat brain mitochondria indicate that NMPEA is a substrate for both, with a higher affinity for MAO-B (K_M = 4.13 μM) compared to MAO-A (K_M = 58.8 μM). wikipedia.org

The metabolic cascade proceeds in two main steps:

Oxidative Deamination: MAO catalyzes the breakdown of NMPEA to form the intermediate product, Phenylacetaldehyde (B1677652). This reaction also produces hydrogen peroxide and ammonia (B1221849) as byproducts. wikiwand.comwikipedia.orgnih.gov

Oxidation: The aldehyde dehydrogenase (ALDH) enzyme further metabolizes Phenylacetaldehyde into the final major metabolite, Phenylacetic Acid. wikipedia.orgnih.gov

Phenylacetic acid is the primary urinary metabolite, reflecting the body's efficient inactivation of phenethylamine and its derivatives. wikipedia.org

Table 2: Enzymatic Degradation of N-Methylphenethylamine

| Substrate | Enzyme | Product / Metabolite |

| N-Methylphenethylamine | Monoamine Oxidase (MAO-A & MAO-B) | Phenylacetaldehyde |

| Phenylacetaldehyde | Aldehyde Dehydrogenase (ALDH) | Phenylacetic Acid |

Comparative Metabolic Studies with Related Phenethylamine Derivatives

The metabolism of NMPEA is best understood when compared to its structural relatives within the phenethylamine class.

Phenethylamine (PEA): The metabolic fate of NMPEA closely mirrors that of its direct precursor, PEA. Both compounds are substrates for MAO-A and MAO-B and are known for their rapid metabolism, with a preference for MAO-B. wikipedia.orgwikipedia.org This rapid breakdown is why exogenous PEA has a very short half-life and limited activity unless protected by an MAO inhibitor. wikipedia.org

Other Trace Amines: The enzyme PNMT, which synthesizes NMPEA, also acts on other trace amines. For instance, it methylates p-octopamine to produce synephrine (B1677852) and p-tyramine to form N-methyltyramine. wikipedia.org This demonstrates a common metabolic pathway for the N-methylation of various phenethylamine-like structures. Tyramine itself is metabolized by a host of enzymes, including MAO and PNMT, showcasing the overlapping metabolic routes for these related amines. wikipedia.org

Substituted Phenethylamines: In comparison to more complex derivatives like alpha-benzyl-N-methylphenethylamine (BNMPA), the metabolism of NMPEA is simpler. BNMPA undergoes N-demethylation and hydroxylation to form its major metabolites, a pathway predicted based on the metabolism of the structurally similar benzphetamine. nih.gov Other derivatives, such as 3,4-Methylenedioxyamphetamine (MDA), also undergo more complex hepatic metabolism involving cytochrome P450 (CYP) enzymes, in addition to pathways common to phenethylamines. wikipedia.org This contrasts with the more direct oxidative deamination seen with NMPEA.

This comparative analysis underscores that while NMPEA shares the foundational metabolic pathway of its parent compound, PEA, its biotransformation is less complex than that of more heavily substituted phenethylamine derivatives.

Advanced Analytical Methodologies for N Methylphenethylamine Hydrochloride Research

Spectroscopic and Spectrometric Characterization Techniques for Research Purposes

Spectroscopic and spectrometric methods are indispensable for the definitive identification and structural analysis of N-Methylphenethylamine hydrochloride. These techniques probe the molecular structure at an atomic level, providing a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of N-Methylphenethylamine. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the molecular skeleton and the connectivity of atoms. In the ¹H NMR spectrum of N-Methylphenethylamine, specific chemical shifts correspond to the protons in the aromatic ring, the ethyl chain, and the N-methyl group. nih.gov For instance, the protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.2-7.4 ppm), while the methylene (B1212753) (CH₂) groups of the ethyl chain and the methyl (CH₃) group attached to the nitrogen appear as distinct signals in the aliphatic region. nih.gov The integration of these signals provides a ratio of the number of protons in each environment, further confirming the structure. Similarly, ¹³C NMR provides data on the carbon framework of the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Methylphenethylamine Solvent: Chloroform-d (CDCl₃)

| Spectrum Type | Assignment | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Phenyl Protons | ~7.14 - 7.37 | nih.gov |

| ¹H NMR | Ethyl CH₂ Protons | ~2.81 | nih.gov |

| ¹H NMR | N-Methyl CH₃ Protons | ~2.42 | nih.gov |

| ¹³C NMR | Phenyl C1 (quaternary) | 140.4 | nih.gov |

| ¹³C NMR | Phenyl C2/C6 | 128.8 | nih.gov |

| ¹³C NMR | Phenyl C3/C5 | 128.4 | nih.gov |

| ¹³C NMR | Phenyl C4 | 126.0 | nih.gov |

| ¹³C NMR | Ethyl CH₂ (adjacent to phenyl) | 53.6 | nih.gov |

| ¹³C NMR | Ethyl CH₂ (adjacent to NH) | 36.7 | nih.gov |

| ¹³C NMR | N-Methyl CH₃ | 34.1 | nih.gov |

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and elemental composition of N-Methylphenethylamine and to study its fragmentation patterns for structural confirmation. The hydrochloride salt has a formula weight of 171.67, while the free base has a molecular mass of approximately 135.11 g/mol . nih.govcaymanchem.com

Under electron ionization (EI), typically used in conjunction with Gas Chromatography (GC-MS), N-Methylphenethylamine undergoes characteristic fragmentation. The primary cleavage occurs at the beta-position relative to the phenyl ring, resulting in the formation of a highly stable tropylium (B1234903) ion or a related benzyl (B1604629) cation fragment at a mass-to-charge ratio (m/z) of 91. Another significant fragmentation pathway involves cleavage alpha to the nitrogen atom, producing a base peak at m/z 44, corresponding to the [CH₃NH=CH₂]⁺ ion. nih.gov

In electrospray ionization (ESI), common in Liquid Chromatography-Mass Spectrometry (LC-MS), the protonated molecule [M+H]⁺ is observed at m/z 136.11. nih.gov Subsequent fragmentation in tandem MS (MS/MS) studies of phenethylamine (B48288) derivatives often involves the loss of ammonia (B1221849) (or an amine in this case), which can sometimes occur in-source. sci-hub.se For N-Methylphenethylamine, a key product ion is observed at m/z 105, resulting from the loss of the methylamine (B109427) group followed by rearrangement. nih.gov The study of these fragmentation pathways is crucial for differentiating it from structural isomers. indexcopernicus.comnih.gov

Table 2: Key Mass Fragments of N-Methylphenethylamine

| Ionization Method | Precursor Ion (m/z) | Major Fragment Ion (m/z) | Proposed Fragment Structure/Loss | Reference |

|---|---|---|---|---|

| GC-EI-MS | 135 (M⁺) | 91 | [C₇H₇]⁺ (Tropylium/benzyl cation) | nih.gov |

| GC-EI-MS | 135 (M⁺) | 44 | [CH₃NH=CH₂]⁺ | nih.gov |

| LC-ESI-MS/MS | 136 ([M+H]⁺) | 105 | [M+H - CH₅N]⁺ | nih.gov |

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is essential for separating N-Methylphenethylamine from impurities, related compounds, or complex matrix components, allowing for accurate quantification and impurity profiling.

GC-MS is a widely adopted technique for the analysis of volatile and thermally stable compounds like N-Methylphenethylamine. nih.gov The compound is separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase before being detected and identified by the mass spectrometer. nih.gov The NIST Mass Spectrometry Data Center library includes reference spectra for N-Methylphenethylamine, with a top peak at m/z 44 and a second highest at m/z 42. nih.gov

For complex mixtures containing isomers, derivatization is often employed to enhance chromatographic resolution and provide more structurally informative mass spectra. nih.gov For example, acylation with reagents like pentafluoropropionyl anhydride (B1165640) (PFPA) or heptafluorobutyryl anhydride (HFBA) can be used to differentiate between regioisomeric phenethylamines. nih.gov

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the techniques of choice for purity testing and impurity profiling of this compound. caymanchem.com These methods are particularly valuable for analyzing non-volatile impurities or thermally labile compounds that are not suitable for GC analysis. nih.gov LC-MS/MS has become a preferred method for both screening and confirmation procedures in many analytical fields. nih.gov

A key application of HPLC and UPLC is the separation of N-Methylphenethylamine from its positional isomers, such as β-Methylphenethylamine (BMPEA), an isomer of amphetamine. nih.gov Since these isomers can produce nearly identical fragmentation patterns in MS, chromatographic separation is critical for unequivocal identification. nih.govnih.gov Methods often use reversed-phase columns (e.g., C18) with mobile phases consisting of acidified water and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net Pre-column derivatization can also be used in HPLC to improve the detection of specific impurities that may lack a strong UV chromophore. researchgate.netresearchgate.net

Table 3: Example HPLC/UPLC System Parameters for Phenethylamine Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | UPLC-MS/MS | nih.gov |

| Column | HSS T3 (for isomer separation) or Cosmosil MS-II, C-18 | nih.govresearchgate.net |

| Mobile Phase | Isocratic or gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) or UV Detector | nih.govresearchgate.net |

| Application | Separation of positional isomers (e.g., from BMPEA), impurity determination | nih.govresearchgate.net |

Novel Analytical Approaches for Complex Mixture Analysis in Research

Modern research increasingly relies on novel analytical approaches to characterize N-Methylphenethylamine and related compounds, especially in complex matrices or when identifying previously unknown derivatives. High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) and Orbitrap mass analyzers, is at the forefront of these advancements. fao.orgcore.ac.uk

LC-QTOF-MS, for example, provides highly accurate mass measurements, which allows for the determination of the elemental composition of parent and fragment ions. indexcopernicus.com This capability is invaluable for identifying unknown phenethylamine derivatives in a sample without having a reference standard, by piecing together structural information from exact mass data. indexcopernicus.com Furthermore, ambient ionization techniques, such as Direct Sample Analysis (DSA), coupled with accurate mass TOF-MS, allow for the rapid screening of samples with minimal preparation, providing preliminary identification that can guide further, more detailed confirmatory analyses. fao.org These advanced methods are crucial for staying ahead in fields where novel phenethylamine analogues continuously emerge.

Application in Impurity Profiling for Elucidating Synthetic Pathways

The elucidation of synthetic pathways for this compound through impurity profiling is a meticulous process that relies on the separation and identification of trace compounds within a sample. Advanced analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), are indispensable for this purpose. nih.gov GC-MS allows for the separation of volatile and semi-volatile compounds in a mixture and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov

Several synthetic routes can be employed to produce N-Methylphenethylamine, each leaving behind a characteristic trail of impurities.

One common method is the reductive amination of phenylacetaldehyde (B1677652) with methylamine . In this process, phenylacetaldehyde is reacted with methylamine to form an imine intermediate, which is then reduced to the final product. libretexts.org Potential impurities associated with this pathway include unreacted phenylacetaldehyde and methylamine, as well as byproducts from side reactions. For instance, the primary amine, phenethylamine, could be present if the methylamine reagent is contaminated with ammonia. mdma.ch Furthermore, the conditions of the reductive amination can influence the impurity profile. The use of certain reducing agents may introduce their own specific byproducts. researchgate.net

Another well-established synthetic route is the N-methylation of phenethylamine . This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate. wikipedia.orgwikipedia.org When methyl iodide is used, unreacted phenethylamine and methyl iodide may be present as impurities. wikipedia.org A potential byproduct of this reaction is the over-methylated quaternary ammonium (B1175870) salt, N,N-dimethylphenethylammonium iodide, which would not be detected by typical GC-MS analysis of a basic extract.

The Eschweiler-Clarke reaction offers an alternative method for N-methylation, utilizing formaldehyde (B43269) and formic acid. wikipedia.org This reaction is known to be a "one-pot" procedure for converting a primary amine to a tertiary amine, stopping at the tertiary amine stage without the formation of quaternary ammonium salts. wikipedia.orgjk-sci.comorganic-chemistry.org However, incomplete reaction can lead to the presence of the starting material, phenethylamine. The mechanism involves the formation of an imine with formaldehyde, which is then reduced by formic acid. wikipedia.org

The table below summarizes potential impurities that could be indicative of specific synthetic pathways for N-Methylphenethylamine. The presence or absence of these compounds, along with their relative abundances, can provide strong evidence for the manufacturing method used.

Interactive Data Table: Potential Impurities in this compound Synthesis

| Synthetic Pathway | Starting Material(s) | Potential Impurity/Byproduct | Chemical Formula | Rationale for Presence |

| Reductive Amination | Phenylacetaldehyde, Methylamine | Phenylacetaldehyde | C₈H₈O | Unreacted starting material |

| Phenethylamine | C H₁₁N | Contamination of methylamine with ammonia | ||

| N-methylation | Phenethylamine, Methyl Iodide | Phenethylamine | C₈H₁₁N | Unreacted starting material |

| N,N-Dimethylphenethylamine | C₁₀H₁₅N | Over-methylation | ||

| Eschweiler-Clarke Reaction | Phenethylamine, Formaldehyde, Formic Acid | Phenethylamine | C₈H₁₁N | Incomplete reaction |

It is important to note that the analysis of impurities can be complex. Some impurities may be common to multiple synthetic routes, while the specific reaction conditions can significantly influence the types and quantities of byproducts formed. nih.gov Therefore, a comprehensive analysis of the entire impurity profile is often necessary to confidently determine the synthetic origin of a given sample of this compound.

Theoretical and Computational Studies on N Methylphenethylamine Hydrochloride

Structure-Activity Relationship (SAR) Analysis and Prediction

The biological activity of N-Methylphenethylamine (NMPEA) is intrinsically linked to its molecular structure. SAR studies, which compare NMPEA to structurally related compounds, are essential for understanding why it behaves the way it does.

The key molecular features of N-Methylphenethylamine that determine its binding and efficacy at receptors, primarily the human trace amine-associated receptor 1 (hTAAR1), have been elucidated by comparing it with its parent compound, phenethylamine (B48288) (PEA), and its structural isomer, amphetamine. wikipedia.org

The Phenethylamine Backbone: The foundational structure consists of a phenyl ring connected to an ethylamine (B1201723) side chain. This backbone is crucial for activity. Shortening the chain by one carbon to form benzylamine (B48309) results in a compound that is reportedly inactive as a norepinephrine (B1679862) releasing agent. wikipedia.org Conversely, lengthening the chain by one carbon to create phenylpropylamine dramatically reduces potency compared to phenethylamine. wikipedia.org This indicates that the two-carbon spacer is optimal for interaction with its target receptors.

N-Methylation: The addition of a methyl group to the nitrogen atom of phenethylamine (PEA) creates NMPEA. wikipedia.org This single modification significantly enhances the effects of PEA. wikipedia.org NMPEA is a potent agonist at hTAAR1, a G protein-coupled receptor that modulates catecholamine neurotransmission. wikipedia.orgmedchemexpress.com

Positional Isomerism: NMPEA and amphetamine are positional isomers, both having the molecular formula C₉H₁₃N. The critical difference lies in the placement of the methyl group. In NMPEA, it is on the nitrogen atom (N-methyl), while in amphetamine, it is on the alpha-carbon of the ethylamine side chain (α-methyl). This seemingly minor difference leads to distinct pharmacological profiles. While both interact with TAAR1, amphetamine also has potent effects as a monoamine transporter reversing agent. wikipedia.orgwikipedia.org N-methylation, as seen in NMPEA, is a key determinant of its activity as a trace amine neuromodulator. wikipedia.orgcaymanchem.com

| Compound | Key Structural Feature | Impact on Activity |

|---|---|---|

| Phenethylamine (PEA) | Core phenylethylamine structure | Parent compound, substrate for N-methylation. wikipedia.org |

| N-Methylphenethylamine (NMPEA) | N-methyl group | Potent agonist at hTAAR1. wikipedia.orgsmolecule.com |

| Amphetamine | α-methyl group (isomer of NMPEA) | Also targets TAAR1 but has strong monoamine transporter activity. wikipedia.orgwikipedia.org |

| Benzylamine | Shorter (one-carbon) side chain | Inactive as a norepinephrine releasing agent. wikipedia.org |

| Phenylpropylamine | Longer (three-carbon) side chain | Dramatically less potent than PEA. wikipedia.org |

While specific, large-scale molecular dynamics studies on N-Methylphenethylamine hydrochloride are not prevalent in public literature, the methodology for such analysis is well-established. In silico techniques are critical for visualizing and understanding how this ligand interacts with its receptor targets on a molecular level.

Molecular Docking: This computational technique would be used to predict the most likely binding pose of NMPEA within the binding pocket of a receptor like TAAR1. The simulation would calculate the binding affinity by assessing the steric and electronic complementarity between the ligand and the amino acid residues of the receptor. Key interactions would likely involve the protonated amine of NMPEA forming an ionic bond with an acidic residue (like aspartic or glutamic acid) in the receptor, and the phenyl ring engaging in hydrophobic or π-π stacking interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-receptor complex. zib.de An MD simulation models the movements of the ligand and protein over time, confirming the stability of the binding pose predicted by docking. nih.gov This technique allows researchers to observe conformational changes in both the receptor and the ligand upon binding, offering deeper insights into the mechanism of receptor activation. zib.denih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations provide fundamental data on the electronic structure of N-Methylphenethylamine, which dictates its reactivity and intermolecular interactions. These calculations can predict various molecular properties.

The reactivity of NMPEA is heavily influenced by its electronic properties. As an amine, it is a weak base with a predicted pKa for its conjugate acid of around 10.13-10.14. smolecule.comfoodb.ca This means that at physiological pH, the amine group is predominantly protonated, carrying a positive charge. This charge is a critical feature for its interaction with the typically negatively charged binding pockets of receptors like TAAR1. wikipedia.org

Computational methods can also determine properties like polar surface area and polarizability, which influence how the molecule interacts with the aqueous environment and the receptor's electrostatic field. foodb.ca Deeper computational studies can model the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its chemical reactivity and sites susceptible to metabolic attack, such as its known metabolism by monoamine oxidases. smolecule.comarxiv.org

| Predicted Property | Value | Significance |

|---|---|---|

| pKa (Strongest Basic) | 10.13 | Indicates the amine is protonated and positively charged at physiological pH. foodb.ca |

| Polar Surface Area | 12.03 Ų | Relates to the molecule's ability to form polar interactions. foodb.ca |

| Rotatable Bond Count | 3 | Indicates molecular flexibility, important for conformational analysis. foodb.ca |

| logP | 1.75 - 1.82 | Predicts partitioning between lipid and aqueous phases (lipophilicity). foodb.ca |

Conformational Analysis and Molecular Simulations for Pharmacophore Development

N-Methylphenethylamine is a flexible molecule due to its three rotatable bonds, allowing it to adopt numerous three-dimensional shapes or conformations. foodb.ca Conformational analysis, performed using molecular simulations, is the study of these different conformations to determine which are energetically favorable and, most importantly, which one is the "bioactive conformation"—the shape the molecule adopts when it binds to its receptor. nih.gov

From this analysis, a pharmacophore model can be developed. A pharmacophore is an abstract 3D model that defines the essential structural features responsible for a molecule's biological activity. nih.govyoutube.com For a TAAR1 agonist like NMPEA, a hypothetical pharmacophore would include:

A Hydrophobic Aromatic Feature: Representing the phenyl ring.

A Positive Ionizable Feature: Representing the protonated secondary amine.

Defined Spatial Relationships: A specific distance and vector between the center of the aromatic ring and the nitrogen atom.

This pharmacophore model serves as a 3D query. It can be used to screen large databases of chemical compounds virtually, identifying other molecules that have a similar arrangement of features and are therefore also likely to bind to the TAAR1 receptor. nih.gov This process is a cornerstone of modern drug discovery, allowing for the efficient identification of novel lead compounds. nih.gov

Table of Mentioned Compounds

| Common Name | Chemical Name |

|---|---|

| This compound | N-methyl-2-phenylethan-1-amine hydrochloride |

| Phenethylamine | 2-Phenylethan-1-amine |

| Amphetamine | 1-Phenylpropan-2-amine |

| Benzylamine | Phenylmethanamine |

| Phenylpropylamine | 3-Phenylpropan-1-amine |

| Dopamine (B1211576) | 4-(2-Aminoethyl)benzene-1,2-diol |

| Norepinephrine | 4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol |

Comparative Research Insights and Future Directions in N Methylphenethylamine Hydrochloride Studies

Distinctions from Structurally Related Phenethylamines (e.g., Phenethylamine (B48288), Amphetamine, Methyltyramine) in Academic Contexts

N-Methylphenethylamine (NMPEA) belongs to the phenethylamine class, a group of compounds that includes endogenous neurotransmitters, natural products, and synthetic drugs. Its structure and function are often compared with related phenethylamines in academic research to elucidate structure-activity relationships.

Amphetamine: NMPEA is a positional isomer of amphetamine; both share the molecular formula C₉H₁₃N but differ in the placement of the methyl group. In NMPEA, the methyl group is on the nitrogen atom (N-methyl), whereas in amphetamine, it is on the alpha-carbon of the ethylamine (B1201723) side chain (α-methyl). This seemingly minor structural variance leads to significant differences in their pharmacological actions. Amphetamine is a potent central nervous system stimulant that acts as a powerful releasing agent of dopamine (B1211576) and norepinephrine (B1679862), primarily by interacting with their respective transporters (DAT and NET). nih.govnih.gov In contrast, studies on β-Methylphenethylamine (BMPEA), a structural isomer of amphetamine, show it is at least 10-fold less potent than amphetamine as a substrate at DAT and NET. nih.gov While NMPEA shares amphetamine's target, TAAR1, its activity as a monoamine releasing agent is considerably weaker, contributing to a different pharmacological and toxicological profile. wikipedia.orgnih.gov

Methyltyramine: N-methyltyramine is structurally distinct from NMPEA due to the presence of a hydroxyl group at the para-position of the phenyl ring. nih.govwikipedia.org While NMPEA is a derivative of phenethylamine, N-methyltyramine is a derivative of tyramine. smolecule.comwikipedia.org This structural difference translates into distinct pharmacological roles. NMPEA functions primarily as a TAAR1 agonist. medchemexpress.comtargetmol.com In contrast, research indicates that N-methyltyramine acts as an α-adrenoceptor antagonist. nih.gov It has also been shown to inhibit lipolysis and stimulate gastrin and pancreatic secretions, effects not typically associated with NMPEA. nih.gov

Interactive Data Table: Structural and Pharmacological Comparison

| Compound | Molecular Formula | Key Structural Feature | Primary Mechanism/Target in Academic Studies |

| N-Methylphenethylamine (NMPEA) | C₉H₁₃N | Methyl group on the nitrogen atom (N-methyl). | Potent agonist of Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgmedchemexpress.comtargetmol.com |

| Phenethylamine (PEA) | C₈H₁₁N | Parent compound with an unsubstituted amine group. wikipedia.org | Agonist of TAAR1; inhibits VMAT2. wikipedia.org |

| Amphetamine | C₉H₁₃N | Positional isomer of NMPEA; methyl group on the alpha-carbon (α-methyl). | Potent releasing agent of dopamine and norepinephrine via DAT/NET. nih.govnih.gov |

| N-Methyltyramine | C₉H₁₃NO | Phenethylamine core with a para-hydroxyl group and an N-methyl group. nih.govwikipedia.org | α-Adrenoreceptor antagonist. nih.gov |

N-Methylphenethylamine Hydrochloride as a Research Tool for Understanding Trace Amine Systems and Neurotransmission

This compound serves as a valuable research tool for investigating the endogenous trace amine system and its influence on broader neurotransmission. medchemexpress.comcaymanchem.com Trace amines, including NMPEA, tyramine, and octopamine, are present in the central nervous system at concentrations much lower than classical monoamine neurotransmitters like dopamine and serotonin (B10506). taylorandfrancis.com For years, their function was poorly understood, with some researchers labeling them 'false neurotransmitters'. taylorandfrancis.com However, the discovery of the trace amine-associated receptors (TAARs), particularly TAAR1, provided a specific molecular target to unravel their physiological significance. frontiersin.org

NMPEA is an endogenous compound in humans and a potent agonist for TAAR1, a G protein-coupled receptor that modulates catecholamine and serotonin neurotransmission. wikipedia.orgmedchemexpress.comtargetmol.com This makes NMPEA hydrochloride an ideal probe for studying TAAR1-mediated signaling pathways. Activation of TAAR1 by an agonist like NMPEA can trigger the accumulation of intracellular cAMP and modulate protein kinase A (PKA) and protein kinase C (PKC) signaling. frontiersin.org In academic research, this allows for the detailed study of how trace amines fine-tune the activity of major neurotransmitter systems, acting as neuromodulators rather than classical neurotransmitters. smolecule.com

By studying the effects of NMPEA, researchers can explore how TAAR1 activation directly influences dopamine and serotonin neuronal firing and release. frontiersin.org Furthermore, because NMPEA is a substrate for both MAO-A and MAO-B, it is used in neurochemical studies to understand the metabolic pathways that regulate trace amine concentrations. wikipedia.org Its structural relationship to amphetamine also makes it a useful reference compound in comparative studies to differentiate the mechanisms of TAAR1 activation from the transporter-mediated release of monoamines. wikipedia.orgsmolecule.com

Interactive Data Table: N-Methylphenethylamine as a Research Chemical

| Feature | Description | Research Application |

| Compound Type | Endogenous trace amine neuromodulator. wikipedia.orgsmolecule.comcaymanchem.com | Used to study the physiological roles of naturally occurring trace amines. taylorandfrancis.com |

| Primary Target | Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgmedchemexpress.comtargetmol.com | Serves as a selective agonist to investigate TAAR1 signaling and function. frontiersin.org |

| Mechanism of Action | TAAR1 agonist; modulates catecholamine neurotransmission. wikipedia.org | Elucidates how trace amine systems regulate dopamine, norepinephrine, and serotonin pathways. frontiersin.org |

| Metabolism | Substrate for Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). wikipedia.org | Used in studies of enzyme kinetics and the metabolic degradation of trace amines. |

Emerging Research Areas and Unexplored Mechanistic Aspects in Chemical Biology

While the role of N-Methylphenethylamine as a TAAR1 agonist is well-established, several areas of its chemical biology remain ripe for exploration. The full spectrum of its downstream signaling effects and potential for therapeutic tool development are subjects of ongoing and future research.

Emerging Research Areas:

Chemoenzymatic Synthesis: NMPEA is being utilized as a starting material in the synthesis of more complex, optically pure molecules. For instance, research has demonstrated its use in the chemoenzymatic synthesis of (S)-scoulerine and other benzylisoquinoline alkaloids, which are pharmacologically significant compounds. taylorandfrancis.com This highlights its utility as a versatile building block in synthetic organic chemistry and biotechnology.

Probing TAAR1 Heterodimerization: TAAR1 is known to form heterodimers with other receptors, such as the dopamine D2 receptor. The precise effects of NMPEA on the function of these receptor complexes are not fully understood. Future research could use NMPEA to probe how TAAR1 activation modulates the signaling of its partner receptors, offering insights into receptor crosstalk in neuropsychiatric disorders.

Peripheral TAAR1 Function: While much research has focused on TAAR1 in the central nervous system, these receptors are also present in peripheral tissues. The role of NMPEA in activating these peripheral receptors and its subsequent physiological effects, for example in immune cells or metabolic processes, represents an emerging field of study. taylorandfrancis.com

Unexplored Mechanistic Aspects:

"Endogenous Amphetamine" Hypothesis: The characterization of phenethylamine and its derivatives as "endogenous amphetamines" suggests a complex interplay in modulating arousal, mood, and attention. frontiersin.org Further research is needed to clarify the precise conditions under which endogenous NMPEA levels might fluctuate and what physiological or pathological roles these fluctuations play, distinct from the effects of other trace amines.

Q & A

Q. What are the recommended analytical methods for quantifying N-Methylphenethylamine hydrochloride in complex matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for quantification due to its sensitivity and specificity. For non-volatile salts like phenethylamine hydrochloride, ion exchange resins can convert them to free amines for detection via gas-phase sensors, as demonstrated in studies using waveguide-based systems . UV-Vis spectroscopy is less preferred due to interference from aromatic compounds. Method validation should include recovery tests in biological fluids or synthetic mixtures to account for matrix effects.

Q. How is this compound synthesized, and what purity standards are critical for research applications?

Synthesis typically involves alkylation of phenethylamine using methyl halides in polar solvents (e.g., methanol or water), followed by purification via recrystallization. Critical purity parameters include residual solvent levels (<0.1% by GC-MS) and absence of byproducts like N,N-dimethyl derivatives, which are monitored using nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC). Reference standards from certified suppliers (e.g., Cayman Chemical) provide batch-specific certificates of analysis (CoA) with ≥95% purity thresholds .

Q. What are the primary biochemical roles of this compound in neurological studies?

As a secondary amine, it acts as a neuromodulator, potentially influencing monoaminergic systems. In vitro assays suggest it may inhibit reuptake of dopamine and serotonin, though its exact receptor affinity requires further profiling. Studies often use rodent models to assess behavioral effects, with dose ranges of 1–10 mg/kg (intraperitoneal) to avoid non-specific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of this compound across studies?

Discrepancies in potency (e.g., EC₅₀ values) may arise from differences in assay conditions (e.g., pH, salt form stability) or metabolite interference. A systematic approach includes:

- Cross-validating results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).

- Monitoring in situ degradation via LC-MS to confirm compound integrity during experiments.

- Controlling for enantiomeric purity, as racemic mixtures may obscure stereospecific effects .

Q. What experimental design considerations are critical for studying this compound’s metabolic pathways?

- In vitro models: Use hepatocyte incubations with isotopically labeled compound (e.g., ¹³C-methyl groups) to track metabolites via high-resolution MS.

- In vivo studies: Employ bile-duct cannulated rodents to capture phase II metabolites (e.g., glucuronides).

- Enzyme inhibition assays: Test cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4) to identify primary metabolic routes. Note that hydrochloride salts may alter solubility, affecting bioavailability .

Q. How does the hydrochloride salt form influence the compound’s stability and interaction with biological membranes?

The hydrochloride salt enhances water solubility but may reduce passive diffusion across lipid bilayers. Comparative studies with freebase forms should assess:

- pH-dependent solubility using shake-flask methods.

- Permeability via Caco-2 cell monolayers.

- Stability under accelerated conditions (40°C/75% RH for 4 weeks) to identify degradation products (e.g., demethylation) .

Q. What strategies mitigate interference from this compound in multiplexed sensor arrays for drug detection?

Sensor systems using ion exchange resins (e.g., strongly basic resins) can selectively convert hydrochloride salts to volatile free amines, reducing cross-reactivity with non-target analytes. Calibration curves must account for resin efficiency (typically >90% conversion, validated via GC-MS) and environmental factors (humidity, temperature) that affect signal-to-noise ratios .

Methodological Notes

- Reference Standards: Always source certified reference materials (e.g., Cayman Chemical Item No. 29754) with validated CoAs to ensure reproducibility .

- Data Interpretation: Use multivariate analysis (e.g., PCA) to disentangle matrix effects in spectral or chromatographic data.

- Ethical Compliance: Adhere to institutional guidelines for neurobehavioral studies, particularly when testing psychoactive derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。